N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)aniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the cyanomethyl group .
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyanomethyl group and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]acetamide
- 4-Amino-N-[4-(cyanomethyl)phenyl]benzenesulfonamide
- N-[4-(cyanomethyl)phenyl]methanesulfonamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the carboxamide group differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-12(7-9-15-17)13(18)16-11-4-2-10(3-5-11)6-8-14/h2-5,7,9H,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAQCTFXKZJAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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